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Compound of Interest

Compound Name:
tert-Butyl 5-bromoindoline-1-

carboxylate

Cat. No.: B141010 Get Quote

CAS Number: 261732-38-1

This technical guide provides a comprehensive overview of tert-butyl 5-bromoindoline-1-
carboxylate, a key intermediate for researchers, scientists, and professionals in drug

development. The document details the compound's properties, synthesis, and significant

applications in medicinal chemistry, with a focus on its role as a versatile building block for the

synthesis of bioactive molecules.

Chemical and Physical Properties
tert-Butyl 5-bromoindoline-1-carboxylate is a halogenated heterocyclic compound featuring

an indoline scaffold. The presence of a bromine atom at the 5-position and a tert-

butoxycarbonyl (Boc) protecting group on the indoline nitrogen makes it an ideal substrate for a

variety of organic reactions, particularly palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of tert-Butyl 5-bromoindoline-1-carboxylate
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Property Value

CAS Number 261732-38-1

Molecular Formula C₁₃H₁₆BrNO₂

Molecular Weight 298.18 g/mol

Appearance White to off-white solid

Melting Point 85-89 °C

Boiling Point 396.4±37.0 °C (Predicted)

Density 1.40±0.1 g/cm³ (Predicted)

Solubility
Soluble in organic solvents like

dichloromethane, ethyl acetate, and methanol.

Synthesis and Spectroscopic Data
The synthesis of tert-butyl 5-bromoindoline-1-carboxylate is typically achieved through the

N-Boc protection of 5-bromoindoline.

Table 2: Spectroscopic Data of tert-Butyl 5-bromoindoline-1-carboxylate

Spectroscopy Data

¹H NMR (CDCl₃, 400 MHz)

δ 7.55 (d, J=1.8 Hz, 1H), 7.18 (dd, J=8.4, 1.8

Hz, 1H), 6.78 (d, J=8.4 Hz, 1H), 4.02 (t, J=8.4

Hz, 2H), 3.09 (t, J=8.4 Hz, 2H), 1.55 (s, 9H)

¹³C NMR (CDCl₃, 101 MHz)
δ 151.9, 142.8, 131.9, 129.8, 126.9, 115.8,

112.7, 80.9, 53.6, 28.5, 28.4

Applications in Organic Synthesis and Medicinal
Chemistry
tert-Butyl 5-bromoindoline-1-carboxylate serves as a crucial building block in the synthesis

of a wide range of biologically active molecules. The bromine atom at the 5-position provides a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b141010?utm_src=pdf-body
https://www.benchchem.com/product/b141010?utm_src=pdf-body
https://www.benchchem.com/product/b141010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reactive handle for introducing various substituents through cross-coupling reactions, while the

Boc group protects the nitrogen and can be easily removed under acidic conditions.

Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-

coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds,

respectively. These reactions are fundamental in the construction of complex molecular

scaffolds found in many pharmaceutical agents.

The Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl groups at

the 5-position of the indoline ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel, combine tert-butyl 5-bromoindoline-1-carboxylate (1.0 equiv.), the

desired boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄

(0.05 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

(0.05 equiv.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

(2.0 equiv.).

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Figure 1: Workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, allowing

for the introduction of a wide variety of primary and secondary amines at the 5-position of the

indoline core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

To an oven-dried reaction vessel, add tert-butyl 5-bromoindoline-1-carboxylate (1.0

equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a

suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a base such as sodium tert-

butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

Seal the vessel and heat the reaction mixture under an inert atmosphere at 80-110 °C.

Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of

celite.

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate,

and concentrate.

Purify the crude product by column chromatography.
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Figure 2: Workflow for the Buchwald-Hartwig amination reaction.

Role in the Synthesis of Bioactive Compounds
While direct biological activity of tert-butyl 5-bromoindoline-1-carboxylate is not extensively

reported, its utility lies in its role as a precursor to a diverse range of substituted indolines.

Indoline and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide

array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

The functionalization at the 5-position, facilitated by this starting material, is a key strategy for

modulating the pharmacological profiles of these molecules.
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Although a direct link to a specific signaling pathway for tert-butyl 5-bromoindoline-1-
carboxylate itself is not established in the current literature, the derivatives synthesized from it

are often designed to target specific biological pathways implicated in disease. For instance,

the introduction of specific aryl or amino functionalities can lead to compounds that inhibit

protein kinases, modulate receptor activity, or interfere with protein-protein interactions.
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Figure 3: Logical relationship in drug discovery.
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Safety and Handling
tert-Butyl 5-bromoindoline-1-carboxylate should be handled in a well-ventilated area, and

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.

Table 3: General Safety Information

Hazard Precaution

Skin Irritation
Avoid contact with skin. Wash thoroughly after

handling.

Eye Irritation Avoid contact with eyes. Use safety glasses.

Inhalation
Avoid breathing dust. Use in a well-ventilated

area.

Ingestion
Do not ingest. Wash hands before eating or

drinking.

Conclusion
tert-Butyl 5-bromoindoline-1-carboxylate is a highly valuable and versatile building block in

modern organic synthesis and medicinal chemistry. Its strategic functionalization with a

bromine atom and a Boc protecting group allows for the efficient and selective synthesis of a

wide array of 5-substituted indoline derivatives. While the compound itself is primarily an

intermediate, its application in the construction of complex molecules with potential therapeutic

activities underscores its significance for researchers and professionals in the field of drug

discovery and development. The detailed experimental protocols for key transformations

provide a practical guide for its utilization in the laboratory.

To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl 5-
bromoindoline-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141010#tert-butyl-5-bromoindoline-1-carboxylate-
cas-number-261732-38-1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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